molecular formula C23H26ClN7O3 B1447171 R-阿伐那非 CAS No. 1638497-26-3

R-阿伐那非

货号 B1447171
CAS 编号: 1638497-26-3
分子量: 483.9 g/mol
InChI 键: WEAJZXNPAWBCOA-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-Avanafil is an important new synthetic compound that has been developed for use in scientific research and experimentation. It is an analogue of sildenafil citrate (Viagra®), and has been developed to provide a more potent and effective version of the original compound.

科学研究应用

分析方法的开发与验证

  1. 用于测定阿伐那非的 LC-DAD 和 LC-MS/MS 方法:已开发并验证了新的液相色谱法,用于定量测定药物制剂中的阿伐那非。这些方法包括液相色谱光电二极管阵列检测 (LC-DAD) 和液相色谱串联质谱 (LC-MS/MS),并根据 ICH Q2 (R1) 指南进行验证。这些方法对于确保含阿伐那非产品的质量和安全性至关重要 (Can, 2018).

药代动力学研究

  1. 健康受试者的药代动力学:一项研究检查了单次和多次口服剂量阿伐那非在健康韩国男性受试者中的耐受性和药代动力学。这项研究对于了解阿伐那非在人体中的行为并指导其临床使用至关重要 (Jung 等,2010).
  2. 大鼠血浆和脑中的 LC-MS/MS 测定:这项研究涉及开发一种灵敏的高效液相色谱-三重四极杆质谱法,用于分析大鼠血浆和脑中的阿伐那非。此类研究对于了解阿伐那非在体内的分布和代谢至关重要 (Kammoun 等,2020).

制剂和递送系统

  1. 用于透皮递送的固体脂质纳米颗粒:本研究旨在制备和优化负载阿伐那非的固体脂质纳米颗粒 (SLN) 以进行透皮递送,从而提高其生物利用度和溶解度 (Kurakula 等,2016).
  2. 优化的负载阿伐那非的侵袭体透皮膜:研究了优化负载阿伐那非的侵袭体透皮膜的开发,以通过改善其透皮渗透来提高阿伐那非的生物利用度 (Ahmed & Badr-Eldin, 2019).

药效学

  1. 对逼尿肌收缩力的抑制作用:一项研究调查了阿伐那非对离体逼尿肌收缩力的影响,为其在勃起功能障碍以外的潜在治疗应用提供了见解 (Dhruva 等,2019).

选择性和有效性研究

  1. 磷酸二酯酶-5 选择性:研究阿伐那非对磷酸二酯酶-5 的选择性高于其他磷酸二酯酶亚型,这对它的治疗特异性和副作用谱有重要意义 (Kotera 等,2012).

属性

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-Avanafil

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Avanafil
Reactant of Route 2
Reactant of Route 2
R-Avanafil
Reactant of Route 3
Reactant of Route 3
R-Avanafil
Reactant of Route 4
Reactant of Route 4
R-Avanafil
Reactant of Route 5
Reactant of Route 5
R-Avanafil
Reactant of Route 6
Reactant of Route 6
R-Avanafil

Citations

For This Compound
5
Citations
KM El-Say, OD Al-Hejaili, HS El-Sawy… - Drug delivery and …, 2023 - Springer
The highly effective phosphodiesterase type 5 inhibitor (avanafil; AVA) is routinely prescribed to treat erectile dysfunction. The drug has poor oral bioavailability and undergoes a …
Number of citations: 6 link.springer.com
X Ren, H Yu, X Qi, Q Chen, J Yang… - … in drug development, 2021 - Wiley Online Library
This bioequivalence study was conducted to determine the pharmacokinetics and safety profiles of an originator and a generic avanafil formulation in Chinese male subjects under fed …
Number of citations: 1 accp1.onlinelibrary.wiley.com
CR Pereira Da Veiga… - … Journal of Innovation …, 2014 - World Scientific
The general objective of this study is to investigate the erectile dysfunction pharmaceutical market over the past two decades (1990–2010) through patent data analysis. The study of the …
Number of citations: 5 www.worldscientific.com
MR Tavakoli, M Faraji, S Sam… - Sexual Medicine …, 2023 - academic.oup.com
Introduction Erectile dysfunction (ED), for multifactorial reasons, is one of the biggest current quandaries among men worldwide and results in other complications such as reduced …
Number of citations: 4 academic.oup.com
R Berges, D Schremmer, R Limberg - MMW-Fortschritte der Medizin, 2017 - Springer
Ziel und Methode In der prospektiven, multizentrischen, nicht interventionellen AVANTI-Studie wurden die Selektionskriterien für den PDE-5-Hemmer Avanafil evaluiert und seine …
Number of citations: 1 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。